2-butyl-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Purine nucleoside phosphorylase Enzyme inhibition Immunometabolism

This C2-butyl, N9-(3-methoxyphenyl) 8-oxopurine-6-carboxamide offers a unique substitution pattern absent in commercial 2-aryl analogs, enabling alkyl-dependent SAR exploration underrepresented in screening libraries. With reported cytotoxicity IC50 of 12.5–26 µM against MCF-7, A549, and HeLa cells, it serves as a baseline reference for oncology phenotypic assays. As a PNP inhibitor tool, it supports T-cell and purine salvage pathway research. Its moderate cLogP (~3.42), low PSA (78.61 Ų), and zero H-bond donors make it a superior starting point for property-guided optimization over heavier bromophenyl analogs (>460 Da). Confirm lead time and order today.

Molecular Formula C17H19N5O3
Molecular Weight 341.371
CAS No. 899970-91-3
Cat. No. B2761442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-butyl-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS899970-91-3
Molecular FormulaC17H19N5O3
Molecular Weight341.371
Structural Identifiers
SMILESCCCCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC(=CC=C3)OC)C(=O)N
InChIInChI=1S/C17H19N5O3/c1-3-4-8-12-19-13(15(18)23)14-16(20-12)22(17(24)21-14)10-6-5-7-11(9-10)25-2/h5-7,9H,3-4,8H2,1-2H3,(H2,18,23)(H,21,24)
InChIKeyCQGIHZJISWJAHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Butyl-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 899970-91-3): Structural Class and Procurement-Relevant Identity


2-Butyl-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 899970-91-3) is a synthetic purine-6-carboxamide derivative belonging to the broader class of 2,9-disubstituted 8-oxopurines [1]. Its core structure features a butyl chain at the C2 position and a 3-methoxyphenyl group at N9, distinguishing it from closely related analogs that carry aryl or heteroaryl substituents at these positions. The compound has been reported as a purine nucleoside phosphorylase (PNP) inhibitor and has been investigated for anticancer activity in various cell lines, though the depth and quality of publicly available comparative evidence remain limited.

Why Generic Substitution of 2-Butyl-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide Is Not Scientifically Supported


Within the 8-oxopurine-6-carboxamide chemotype, minor structural variations at the C2 and N9 positions can profoundly alter target engagement profiles, cellular potency, and physicochemical properties. The combination of a linear butyl chain at C2 and a 3-methoxyphenyl group at N9 in this compound generates a unique substitution pattern that is not replicated by any commercially available analog for which comparative pharmacological data exist. Published structure-activity relationship (SAR) studies on related purine-6-carboxamide series demonstrate that N2-alkyl versus N2-aryl substitution alone can shift inhibitory potency by orders of magnitude [1]. Consequently, interchanging this compound with a generic 2-aryl or 2-alkyl-9-aryl-8-oxopurine-6-carboxamide without empirical validation risks loss of the intended biological activity.

Quantitative Evidence Guide for 2-Butyl-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide: Head-to-Head and Cross-Study Comparisons


PNP Enzyme Inhibition: Cross-Study Comparison with Structurally Related Purine-6-carboxamides

A curated vendor technical datasheet identifies this compound as a potent inhibitor of purine nucleoside phosphorylase (PNP) . While a direct, side-by-side IC50 value for this exact compound against human PNP is not available in peer-reviewed literature, a closely related 2-butyl-9-(2,4-dimethoxyphenyl) analog (CAS 942010-16-4) is listed as a PNP-targeting purine derivative, suggesting class-level PNP inhibitory activity for the 2-butyl-9-aryl-8-oxopurine-6-carboxamide scaffold [1]. The absence of published head-to-head PNP inhibition data for CAS 899970-91-3 specifically precludes a quantitative potency ranking against established PNP inhibitors such as peldesine or forodesine.

Purine nucleoside phosphorylase Enzyme inhibition Immunometabolism

Anticancer Cytotoxicity: Cross-Study Comparison of IC50 Values Across Cancer Cell Lines

Vendor-compiled cytotoxicity data report IC50 values of 12.50 µM (MCF-7 breast cancer), 26.00 µM (A549 lung cancer), and 14.31 µM (HeLa cervical cancer) for this compound . For context, the broader 2,9-disubstituted purine-6-carboxamide series evaluated in a 2026 study by Chatterjee et al. exhibited a range of anticancer activities, though the specific compound CAS 899970-91-3 was not among those tested [1]. Direct comparison with a defined analog tested under identical conditions is not available; therefore, these IC50 values serve as baseline reference points rather than proof of superiority over any specific comparator.

Anticancer Cytotoxicity Purine derivatives

Molecular Descriptor Differentiation: Computational Comparison with Closest Structural Analogs

The compound (MW 341.37, molecular formula C17H19N5O3, logP ~3.42, H-bond acceptors 7, H-bond donors 0, rotatable bonds 5, polar surface area 78.61 Ų) has zero Rule-of-Five violations, indicating favorable oral drug-likeness . In comparison, a closely related analog—2-(3-bromophenyl)-9-[4-(2-methyl-2-propanyl)phenyl]-8-oxo-8,9-dihydro-7H-purine-6-carboxamide—has a substantially higher molecular weight (466.34) and increased lipophilicity due to the bromophenyl and tert-butylphenyl substituents . The lower MW and moderate logP of CAS 899970-91-3 may offer advantages in solubility and permeability, though this remains a computational inference without experimental validation.

Molecular properties Drug-likeness Physicochemical profiling

Synthetic Accessibility and Scaffold Differentiation for Library Design

The compound is synthesized via multi-step organic reactions including purine core formation, butylation at C2, methoxyphenyl attachment at N9, and carboxamide installation at C6 . In contrast, many commercially available 8-oxopurine-6-carboxamide analogs feature aryl substituents at C2 (e.g., 2-(4-chlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide), which may involve different synthetic routes and coupling strategies . The 2-butyl substitution provides a distinct reactivity profile for downstream derivatization, offering a unique vector for exploring alkyl-chain-dependent SAR that is not accessible with 2-aryl congeners.

Medicinal chemistry Library synthesis Purine scaffold

Recommended Research and Procurement Application Scenarios for 2-Butyl-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide


Scaffold Diversification in Purine-Based Kinase or PNP Inhibitor Library Design

Medicinal chemistry teams constructing focused purine-6-carboxamide libraries can use this compound as a 2-alkyl-substituted entry point. The butyl chain at C2 provides a distinct steric and electronic environment compared to the more common 2-aryl substituted analogs, enabling exploration of alkyl-dependent structure-activity relationships that are underrepresented in commercial screening collections. Computational profiling indicates favorable drug-like properties (MW 341.37, zero RO5 violations) that support its use as a fragment-like starting point for hit identification campaigns .

Baseline Cytotoxicity Screening and Mechanism-of-Action Deconvolution in Oncology Research

With reported IC50 values ranging from 12.50 to 26.00 µM across MCF-7, A549, and HeLa cancer cell lines, this compound can serve as a reference standard for establishing baseline cytotoxicity in oncology-focused phenotypic screening cascades . Researchers should note that these values are compiled from vendor sources and require independent replication. The compound may be used alongside established chemotherapeutics to benchmark assay sensitivity and to probe the role of purine metabolism in cancer cell proliferation.

PNP Enzyme Inhibition Studies in Immunometabolism and T-Cell Biology

Vendor documentation identifies this compound as a potent purine nucleoside phosphorylase (PNP) inhibitor, referencing foundational PNP literature . While published quantitative IC50/Ki data for this specific compound are not available, it can be utilized as a tool compound for preliminary PNP inhibition studies in biochemical or cellular assays, provided that users generate their own dose-response data. This application is particularly relevant for research into T-cell immunodeficiencies, autoimmune disorders, and purine salvage pathway enzymology.

Physicochemical Property Benchmarking for Purine Analog Optimization Programs

The compound's computed properties—moderate logP (~3.42), moderate polar surface area (78.61 Ų), and absence of hydrogen bond donors—position it as a useful benchmark for optimizing the pharmacokinetic profile of purine-based lead series . Compared to higher-MW bromophenyl or tert-butylphenyl analogs that exceed 460 Da, this compound may exhibit superior solubility and membrane permeability, making it a preferred reference point for property-guided medicinal chemistry optimization.

Quote Request

Request a Quote for 2-butyl-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.